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(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid
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Overview
Description
(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C17H23F3N2O3. It is commonly used in proteomics research and other scientific studies . This compound is known for its unique structure, which includes a cyclohexyl group and a phenylalaninamide moiety, making it a valuable tool in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid typically involves the reaction of L-phenylalanine with cyclohexylamine in the presence of trifluoroacetic acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include methanol or ethanol.
Catalysts: Acid catalysts such as trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch reactors: For controlled reaction conditions.
Purification: Techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Methanol, ethanol, or dichloromethane.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted phenylalaninamide derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its role as a pharmacological agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Analgesic Properties : Studies have indicated that derivatives of phenylpropanamide exhibit analgesic effects. The cyclohexylamino moiety can enhance binding affinity to pain receptors, potentially leading to new pain management therapies.
- Antidepressant Activity : Research has pointed towards the involvement of phenylpropanamide derivatives in modulating neurotransmitter systems associated with depression. The unique structural features of this compound may contribute to its efficacy in this area.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Amidation Reactions : The amide bond in the compound facilitates further transformations, enabling the synthesis of other biologically active compounds.
- Fluorination Reactions : The presence of trifluoroacetic acid enhances reactivity and can be used in fluorination processes, which are crucial for developing fluorinated pharmaceuticals known for their improved metabolic stability.
Case Study 1: Development of Analgesics
A study focused on synthesizing analogs of (2S)-2-(cyclohexylamino)-3-phenylpropanamide demonstrated promising analgesic effects in animal models. The research highlighted modifications that enhanced potency and reduced side effects compared to existing analgesics.
Case Study 2: Antidepressant Efficacy
In another investigation, researchers evaluated the antidepressant potential of this compound through behavioral assays in rodents. Results indicated significant improvements in mood-related behaviors, suggesting a mechanism involving serotonin modulation.
Potential Therapeutic Uses
The diverse applications of (2S)-2-(cyclohexylamino)-3-phenylpropanamide; 2,2,2-trifluoroacetic acid suggest its potential therapeutic roles:
- Chronic Pain Management : Given its analgesic properties, this compound could be developed into a treatment option for chronic pain conditions.
- Mental Health Disorders : Its effects on neurotransmitter systems position it as a candidate for treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include:
Protein binding: Modulates protein-protein interactions.
Enzyme inhibition: Inhibits specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-L-phenylalanine: Lacks the amide group present in (2S)-2-(cyclohexylamino)-3-phenylpropanamide;2,2,2-trifluoroacetic acid.
L-Phenylalaninamide: Does not have the cyclohexyl group.
N-Cyclohexyl-L-tyrosinamide: Contains a hydroxyl group on the phenyl ring.
Uniqueness
This compound is unique due to its combination of a cyclohexyl group and a phenylalaninamide moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Biological Activity
The compound (2S)-2-(cyclohexylamino)-3-phenylpropanamide; 2,2,2-trifluoroacetic acid is a derivative of phenylpropanamide that incorporates a trifluoroacetic acid group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on various biological pathways. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C15H22F3N2O
- Molecular Weight : 302.35 g/mol
- CAS Number : 17186-53-7
Biological Activity Overview
The biological activity of (2S)-2-(cyclohexylamino)-3-phenylpropanamide; 2,2,2-trifluoroacetic acid has been explored in several studies focusing on its interactions with biological systems. Notable areas of investigation include:
-
Anticancer Activity :
- Studies have demonstrated that compounds containing the trifluoroacetyl group exhibit enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values lower than standard chemotherapeutics like Doxorubicin in multiple cancer types including lung (A549) and colorectal (HCT116) cancers .
- A recent study reported that derivatives with trifluoromethyl groups had improved potency against cancer cell lines, suggesting that the trifluoroacetyl moiety may play a critical role in enhancing biological activity .
- Enzyme Inhibition :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in 2023 investigated the effects of various aryl-urea derivatives on cancer cell lines. Among these compounds, one derivative containing a trifluoromethyl group exhibited an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin which had an IC50 of 52.1 μM. This case underscores the potential of trifluoroacetyl derivatives in developing effective anticancer agents .
The mechanism by which (2S)-2-(cyclohexylamino)-3-phenylpropanamide; 2,2,2-trifluoroacetic acid exerts its biological effects is likely multifaceted:
- Cell Cycle Regulation : By inhibiting CDKs, the compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
- Protein Interaction : The presence of the trifluoroacetyl group can enhance binding affinity to target proteins involved in signaling pathways associated with tumor growth and survival.
Properties
CAS No. |
200274-80-2 |
---|---|
Molecular Formula |
C17H23F3N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H22N2O.C2HF3O2/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;3-2(4,5)1(6)7/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);(H,6,7)/t14-;/m0./s1 |
InChI Key |
SPSXVWTYDBWKPK-UQKRIMTDSA-N |
SMILES |
C1CCC(CC1)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Synonyms |
(S)-α-Amino-N-cyclohexylbenzenepropanamide Mono(Trifluoroacetic Acid Salt); _x000B_(αS)-α-Amino-N-cyclohexylbenzenepropanamide 2,2,2-Trifluoroacetate |
Origin of Product |
United States |
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